Laetanine
Overview
Description
Laetanine is an alkaloid extracted from the herbs of Litsea laeta . It is a type of compound known as an alkaloid and is typically found in powder form . It has been found to exhibit antiplasmodial activity .
Molecular Structure Analysis
Laetanine has a molecular formula of C18H19NO4 and a molecular weight of 313.35 g/mol . It has been determined from chemical and spectroscopic analysis .
Physical And Chemical Properties Analysis
Laetanine is a powder that is derived from the herbs of Litsea laeta . It has a molecular weight of 313.35 g/mol . It is typically stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .
Scientific Research Applications
Chemical Composition and Source
- Laetanine Isolation : Laetanine, along with other compounds, was isolated from the aqueous extract of Phoebe tavoyana. The chemical structure of laetanine was determined through spectral data, marking its first report from the genus Phoebe (T. Nguyen, Minh Tran Thi, & Linh Nguyen Thuy, 2021).
Medicinal Applications
- Anti-Plasmodial Activity : A study reported the isolation of laetanine from the leaves of Phoebe tavoyana, along with other alkaloids. Although the study primarily focused on other compounds, laetanine was among those identified for potential biological activity (H. Omar et al., 2020).
Biotechnological Research
- Potential Inhibitor of Matrix Metalloproteinase 9 : Laetanine was identified as a potential natural product inhibitor of the non-catalytic hemopexin domain of MMP-9. This discovery was made using a quantum mechanical fragment molecular orbital-based virtual screening method. Laetanine showed significant binding affinity, suggesting its potential use in addressing cancer invasion and angiogenesis (Hocheol Lim et al., 2022).
Phytochemical Analysis
- Alkaloid Isolation : Laetanine was also isolated during the phytochemical study of the roots of Alseodaphne corneri, a member of the Lauraceae family. The study aimed at understanding the chemical composition of this species, indicating the diverse presence of laetanine in various plants (S. Mohammad et al., 2013).
Future Directions
properties
IUPAC Name |
1,9-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-15-7-10-5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(16)11(10)8-13(15)20/h6-8,12,19-21H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQAEFLEDPPPFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3C4=C2C(=C(C=C4CCN3)O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12305603 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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